molecular formula C14H18F2N2O B6645228 N-(3-amino-2,2-difluoropropyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide

N-(3-amino-2,2-difluoropropyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide

Cat. No.: B6645228
M. Wt: 268.30 g/mol
InChI Key: FRZUVKUKVUHNSZ-UHFFFAOYSA-N
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Description

N-(3-amino-2,2-difluoropropyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is a synthetic organic compound characterized by the presence of an amino group, two fluorine atoms, and a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-2,2-difluoropropyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydronaphthalene and 3-amino-2,2-difluoropropylamine.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 1,2,3,4-tetrahydronaphthalene with a suitable carboxylating agent to introduce the carboxamide group.

    Coupling Reaction: The intermediate is then coupled with 3-amino-2,2-difluoropropylamine under appropriate conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-2,2-difluoropropyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, thiols; reactions often require a catalyst or base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, N-(3-amino-2,2-difluoropropyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of fluorinated analogs on biological systems. Fluorine atoms can influence the metabolic stability and bioavailability of compounds, making them valuable in drug discovery.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, potentially leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of N-(3-amino-2,2-difluoropropyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-amino-2,2-difluoropropyl)-2-methanesulfonylpropanamide
  • N-(3-amino-2,2-difluoropropyl)-N-methylcyclopropanamine
  • tert-butyl N-(3-amino-2,2-difluoropropyl)-N-methylcarbamate

Uniqueness

Compared to similar compounds, N-(3-amino-2,2-difluoropropyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is unique due to its tetrahydronaphthalene moiety, which can impart distinct chemical and biological properties. This structural feature may enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.

Properties

IUPAC Name

N-(3-amino-2,2-difluoropropyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O/c15-14(16,8-17)9-18-13(19)12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,12H,3,5,7-9,17H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZUVKUKVUHNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C(=O)NCC(CN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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